5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both bromine and trifluoromethyl groups It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the bromination of 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine with an azide group replacing the bromine atom.
Scientific Research Applications
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)thiazol-2-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-phenylthiazol-2-amine: Lacks the trifluoromethyl group, which reduces its lipophilicity and potential biological activity.
Uniqueness
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6BrF3N2S |
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Molecular Weight |
323.13 g/mol |
IUPAC Name |
5-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2S/c11-8-7(16-9(15)17-8)5-2-1-3-6(4-5)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
AAMDIIAUSBOYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(SC(=N2)N)Br |
Origin of Product |
United States |
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